Silane, (10-bromodecyl)triethoxy-
Overview
Description
Silane, (10-bromodecyl)triethoxy- is an organosilicon compound with the chemical formula C16H35BrO3Si. It is a versatile compound used in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a bromodecyl group attached to a triethoxysilane moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (10-bromodecyl)triethoxy- can be synthesized through a multi-step process. Initially, bromohexane is reacted with triethoxysilane in the presence of a base to obtain 10-bromohexyltriethoxysilane. This intermediate is then further reacted with triethoxysilane to yield the final product .
Industrial Production Methods
The industrial production of Silane, (10-bromodecyl)triethoxy- typically involves similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (10-bromodecyl)triethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The triethoxy groups can be hydrolyzed to form silanols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thiols.
Hydrolysis: Silanols and ethanol are formed.
Oxidation and Reduction: Depending on the reagents, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Silane, (10-bromodecyl)triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in surface modification of materials.
Biology: Employed in the functionalization of biomolecules and in the development of biosensors.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Mechanism of Action
The mechanism of action of Silane, (10-bromodecyl)triethoxy- involves its ability to form covalent bonds with various substrates. The triethoxy groups can hydrolyze to form silanols, which can then react with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. This property is particularly useful in surface modification and adhesion applications .
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the bromodecyl group.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a bromodecyl group.
Phenyltriethoxysilane: Contains a phenyl group instead of a bromodecyl group.
Uniqueness
Silane, (10-bromodecyl)triethoxy- is unique due to the presence of the bromodecyl group, which imparts distinct reactivity and functionalization capabilities. This makes it particularly useful in applications requiring specific chemical modifications and surface interactions .
Properties
IUPAC Name |
10-bromodecyl(triethoxy)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35BrO3Si/c1-4-18-21(19-5-2,20-6-3)16-14-12-10-8-7-9-11-13-15-17/h4-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKHDYBYTFNOHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCBr)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35BrO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50799053 | |
Record name | (10-Bromodecyl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50799053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652159-43-8 | |
Record name | (10-Bromodecyl)(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50799053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.